molecular formula C18H15BO2 B2656198 4-(4-Biphenyl)phenyl boronic acid CAS No. 877993-09-4

4-(4-Biphenyl)phenyl boronic acid

Cat. No.: B2656198
CAS No.: 877993-09-4
M. Wt: 274.13
InChI Key: UAYHYNNEZRKUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Biphenyl)phenyl boronic acid is a boronic acid derivative with the molecular formula C18H15BO2 . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .


Synthesis Analysis

The synthesis of boronic acids, including this compound, can be accomplished via the Suzuki–Miyaura reaction . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The molecular structure of this compound contains total 38 bond(s); 23 non-H bond(s), 18 multiple bond(s), 3 rotatable bond(s), 18 aromatic bond(s), 3 six-membered ring(s), and 2 hydroxyl group(s) .


Chemical Reactions Analysis

Phenyl boronic acids, including this compound, are known to interact with 1,2-diols, which are found in carbohydrates, through a reversible covalent condensation pathway .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using 11B NMR spectroscopy . This method can monitor the chemical shift of the boronic acid transforming into the boronate ester at pHs ranging from 2 to 10 .

Scientific Research Applications

1. Multifunctional Compound Synthesis

4-(4-Biphenyl)phenyl boronic acid is used in the synthesis of multifunctional compounds with applications in medicine, agriculture, and industrial chemistry. Derivatives of boronic acids, including those with aminophosphonic acid groups, offer new opportunities for application in various fields (R. Zhang et al., 2017).

2. Fluorescent Chemosensors for Carbohydrates

This compound plays a role in the creation of push-pull fluorophores that exhibit "turn-on" fluorescence properties. These fluorophores are used as sensors for carbohydrate triols, distinguishing carbohydrates that bind as a diol versus a triol unit, which provides valuable stereochemical information about the carbohydrates (David Oesch & N. Luedtke, 2015).

3. Optical Modulation in Nanotechnology

In nanotechnology, this compound derivatives are significant for their role in the optical modulation of materials. For example, they are used in conjugation with polyethylene glycol for aqueous dispersion of carbon nanotubes, influencing the photoluminescence quantum yield and enabling saccharide recognition (B. Mu et al., 2012).

4. Fluorescence Quenching Studies

These compounds are also studied for their fluorescence quenching properties, which is crucial in understanding the behavior of boronic acid derivatives in different environments. This has implications in fields like photophysics and photochemistry (H. S. Geethanjali et al., 2015).

5. Boronic Acid Receptors for Carbohydrate Detection

Boronic acid-based receptors, including this compound, are synthesized for the detection of carbohydrates like d-fructose. These receptors show potential in fluorescence tests and can be used in analytical chemistry and biosensing applications (Rui Zhang et al., 2014).

6. Screening Phosphorescent and Mechanoluminescent Materials

This compound is used in the cyclic esterification of aryl boronic acids for screening organic room-temperature phosphorescent and mechanoluminescent materials. It is an effective approach for identifying novel materials with unique optical properties (Kai Zhang et al., 2018).

7. Homocysteine Detection in Biomedical Applications

In biomedical research, derivatives of this compound have been used to design probes for specific bioanalytes like homocysteine. These probes are vital for understanding biological systems and have potential applications in diagnostics and research (Yicheng Chu et al., 2019).

8. Catalytic Applications in Organic Synthesis

The compound is utilized in catalytic processes, such as in the Suzuki–Miyaura reaction, which is a cornerstone in organic synthesis. This application is significant for the creation of complex organic molecules, including pharmaceuticals (J. Schulz et al., 2015).

9. Polymeric Insulin Delivery Systems

In the field of drug delivery, this compound derivatives are investigated for their role in glucose-responsive polymeric insulin delivery systems. These systems utilize the interaction between boronic acids and diols for controlled drug release, showing potential for diabetes treatment (N. Siddiqui et al., 2016).

10. Antiviral Applications

These compounds are also explored for their potential as antiviral therapeutics. Phenylboronic-acid-modified nanoparticles, for instance, have shown promising results as viral entry inhibitors, opening avenues for new treatments against viruses like HCV (M. Khanal et al., 2013).

Future Directions

The unique chemistry of boronic acids has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Properties

IUPAC Name

[4-(4-phenylphenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BO2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHYNNEZRKUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.